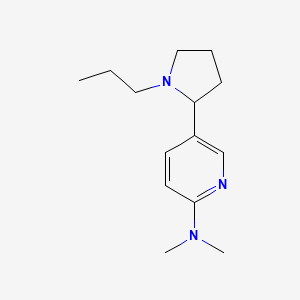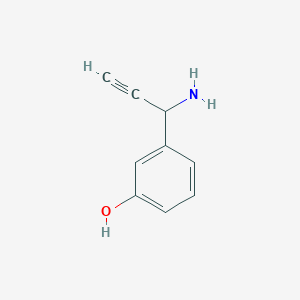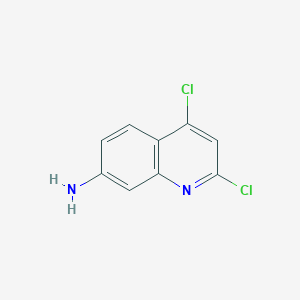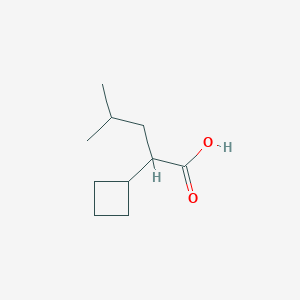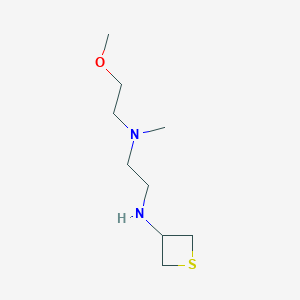
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is a high-purity chemical compound with a molecular weight of 204.34 g/mol. This unique diamine is known for its versatility and is used in various advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The focus is on achieving high purity and yield to meet the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.
Scientific Research Applications
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine shares similarities with other diamines and thietan-containing compounds.
- Compounds such as this compound and this compound have similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its high purity and versatility make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H20N2OS |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2OS/c1-11(5-6-12-2)4-3-10-9-7-13-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
RGBQPYGBZFPQPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1CSC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



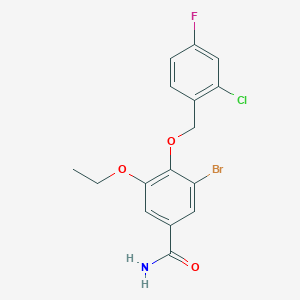


![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
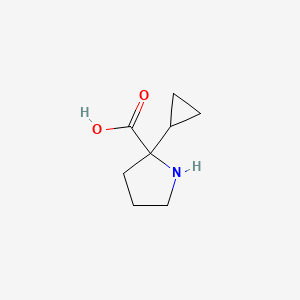
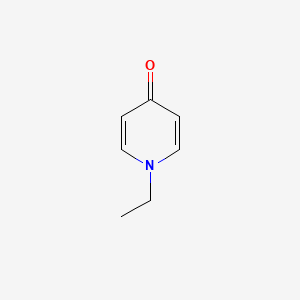
![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
